molecular formula C26H23F4N3O4 B12404336 Tnks1/2-IN-1

Tnks1/2-IN-1

Katalognummer: B12404336
Molekulargewicht: 517.5 g/mol
InChI-Schlüssel: UEPQJCJZMGAYPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TNKS1/2-IN-1 is a potent and selective inhibitor of tankyrases TNKS1 and TNKS2, enzymes within the poly(ADP-ribose) polymerase (PARP) family. It exhibits pIC50 values ranging from 7.1 to 8.2, indicating strong inhibitory activity against both isoforms . Structurally, it is a quinazolinone derivative with the molecular formula C26H23F4N3O4 (CAS: 1498300-31-4). Its primary mechanism involves binding to the nicotinamide subsite of TNKS1/2, disrupting their catalytic PARylation activity, which is critical for Wnt/β-catenin signaling and telomere maintenance . Preclinical studies highlight its utility in targeting hyperproliferative diseases, including colorectal cancer, fibrosis, and non-small cell lung cancer, by stabilizing AXIN2 and promoting β-catenin degradation .

Eigenschaften

Molekularformel

C26H23F4N3O4

Molekulargewicht

517.5 g/mol

IUPAC-Name

4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-6-fluoro-5-methyl-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C26H23F4N3O4/c1-14-20(27)9-10-21-22(14)23(34)33(12-15-5-7-16(8-6-15)24(35)36)25(37)32(21)13-17-3-2-4-19(18(17)11-31)26(28,29)30/h2-4,9-10,15-16H,5-8,12-13H2,1H3,(H,35,36)

InChI-Schlüssel

UEPQJCJZMGAYPN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC2=C1C(=O)N(C(=O)N2CC3=C(C(=CC=C3)C(F)(F)F)C#N)CC4CCC(CC4)C(=O)O)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Structure and Target Profile of TNKS1/2-IN-1

This compound features a 1,2,4-triazole core substituted with distinct aromatic and aliphatic moieties, designed to interact with the adenosine-binding pocket of TNKS1/2. The compound exhibits nanomolar inhibitory activity against both TNKS1 (IC₅₀ = 29 nM) and TNKS2 (IC₅₀ = 6.3 nM), with selectivity over other PARP family members (IC₅₀ > 10 μM for ARTD1/2/3/4/7/8/10/12). Its molecular weight (468.91 g/mol) and lipophilicity (AlogP = 4.7) align with pharmacokinetic requirements for cellular permeability and solubility.

Synthetic Routes to this compound

Core Scaffold Assembly

The synthesis begins with constructing the 1,2,4-triazole core via a cyclocondensation reaction. A key intermediate, hydrazide 3a , reacts with substituted benzaldehydes under acidic conditions to form the triazole ring. Early methods used trifluoroacetic acid (TFA) in dimethylacetamide (DMA) at 120°C, yielding 10–21%. Optimization replaced TFA with 1-butanol as the solvent, enabling higher temperatures (80–140°C) and improved yields (60–90%). This modification reduced side reactions and simplified purification.

Reaction Scheme 1: Triazole Core Formation
  • Hydrazide Preparation : Substituted hydrazides (e.g., 3a–c ) are synthesized from carboxylic acid derivatives.
  • Cyclocondensation : Hydrazides react with aldehydes in 1-butanol under reflux (5–20 hours).
  • Workup : Crude product is purified via silica gel chromatography or preparative HPLC.

Substituent Modifications

The "East" and "West" moieties (Table 1) are introduced to enhance target affinity and solubility:

Table 1: Substituent Libraries for this compound Derivatives
Position Moieties Tested Impact on Activity
East Phenyl, pyridyl, naphthyl Increased TNKS2 affinity
West Cyclobutane, bicyclopentane Improved solubility (12→95 μM)

For example, replacing the phenyl group with a bicyclo[1.1.1]pentane (19 ) at the West position improved solubility from 12 μM to 95 μM without compromising potency.

Reaction Optimization and Scalability

Solvent and Temperature Effects

The shift from DMA/TFA to 1-butanol increased reaction efficiency:

  • 1-Butanol : Higher polarity improved reactant solubility, enabling temperatures up to 140°C.
  • Residence Time : Reactions completed in 5 hours at 140°C vs. 14 hours at 120°C in DMA.
Table 2: Solvent Comparison for Triazole Synthesis
Solvent Temperature (°C) Time (h) Yield (%)
DMA/TFA 120 14 10–21
1-Butanol 140 5 60–90

Catalytic and Stoichiometric Considerations

Stoichiometric excess of aldehydes (1.5 equiv) minimized side products, while catalytic amounts of acetic acid (0.1 equiv) accelerated cyclization.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : ¹H and ¹³C NMR confirmed regioselectivity of triazole ring formation. Key peaks included aromatic protons at δ 7.8–8.2 ppm and aliphatic protons from the West moiety at δ 1.5–2.5 ppm.
  • Mass Spectrometry : High-resolution MS (HRMS) verified molecular ions ([M+H]⁺ = 469.92).

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieved >95% purity for all batches.
  • Chiral Separation : Preparative supercritical fluid chromatography (SFC) resolved enantiomers using a Chiralpak IC column (20 mM NH₃ in methanol/CO₂).

Pharmacological Validation of Synthesis Batches

In Vitro Potency

This compound inhibited Wnt signaling in HEK293 cells (IC₅₀ = 19 nM), correlating with TNKS2 enzyme inhibition. Batch consistency was critical, as minor impurities (>5%) reduced cellular activity by 30%.

Solubility and Permeability

  • Kinetic Solubility : 12 μM in PBS (pH 7.4), improved to 95 μM with West-modification 19 .
  • Caco-2 Permeability : Papp = 10.0 × 10⁻⁶ cm/s (moderate absorption, efflux ratio = 4.17).

Scale-Up and Process Challenges

Pilot-Scale Synthesis

A 100-g batch utilized continuous flow reactors to maintain temperature control, achieving 75% yield. Key challenges included:

  • Exothermic Reactions : Mitigated via jacketed reactors with cooling loops.
  • Byproduct Formation : Reduced via in-line filtration of insoluble intermediates.

Regulatory Considerations

Residual solvent levels met ICH guidelines (<500 ppm for 1-butanol), confirmed by gas chromatography.

Comparative Analysis of this compound Analogues

Table 3: Structure-Activity Relationships
Compound TNKS1 IC₅₀ (nM) TNKS2 IC₅₀ (nM) Solubility (μM)
1 29 6.3 12
13 127 14 95
19 45 8.2 95

Analogues with bulky West substituents (e.g., 19 ) balanced potency and solubility, while East aromatic groups optimized TNKS2 binding.

Analyse Chemischer Reaktionen

Tnks1/2-IN-1 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und der Art der verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Hepatocellular Carcinoma (HCC)

Recent studies have demonstrated that tankyrase inhibitors, including Tnks1/2-IN-1, exhibit anti-tumor efficacy against HCC. For instance, a study indicated that elevated levels of tankyrases were found in tumor tissues compared to adjacent non-tumor tissues. Inhibition of tankyrases led to reduced cell proliferation and increased apoptosis in HCC cell lines .

Ovarian Cancer

This compound is currently being explored in clinical trials for its effectiveness against advanced ovarian cancer. Preliminary results have shown promising clinical benefits, including complete responses in heavily pre-treated patients .

Non-Small Cell Lung Cancer (NSCLC)

In NSCLC models, this compound has been shown to enhance the efficacy of existing therapies such as Erlotinib by inhibiting YAP signaling pathways associated with drug resistance . This synergistic effect suggests that combining tankyrase inhibitors with conventional therapies could improve treatment outcomes.

Table 1: Summary of Studies Involving this compound

Study FocusCancer TypeKey FindingsReference
Inhibition of TankyraseHepatocellular CarcinomaReduced cell proliferation; increased apoptosis
Clinical TrialsOvarian CancerPromising clinical benefits; complete responses noted
Drug ResistanceNon-Small Cell Lung CancerEnhanced efficacy with Erlotinib

Case Study 1: Efficacy in Ovarian Cancer

In a phase 2 clinical trial involving patients with recurrent ovarian cancer, this compound was administered alongside a novel diagnostic response profile (DRP). The results indicated significant tumor reduction in several patients, showcasing the compound's potential as an effective treatment modality .

Case Study 2: Combination Therapy in NSCLC

A study investigated the combination of this compound with Erlotinib in NSCLC cell lines. The combination resulted in a synergy score above 2, indicating enhanced anti-cancer effects compared to monotherapy. This finding underscores the importance of targeting multiple pathways to overcome resistance mechanisms .

Wirkmechanismus

Tnks1/2-IN-1 exerts its effects by selectively inhibiting the catalytic activity of tankyrase 1 and tankyrase 2. These enzymes catalyze the addition of ADP-ribose molecules to target proteins, leading to their poly-ADP-ribosylation and subsequent degradation by the ubiquitin-proteasome system. By inhibiting tankyrase activity, this compound prevents the degradation of key regulatory proteins, such as AXIN, thereby modulating Wnt/β-catenin signaling and other cellular pathways .

Vergleich Mit ähnlichen Verbindungen

PARP1/2/TNKS1/2-IN-1

This multi-target inhibitor suppresses PARP1 (IC50 = 0.25 nM), PARP2 (1.2 nM), TNKS1 (13.5 nM), and TNKS2 (4.15 nM) . Unlike TNKS1/2-IN-1, which is selective for tankyrases, PARP1/2/TNKS1/2-IN-1 broadens its activity to PARP1/2, making it a dual-function agent. This compound induces apoptosis in cancer cells but may lack specificity in Wnt-pathway modulation due to PARP1/2 off-target effects .

Parameter This compound PARP1/2/TNKS1/2-IN-1
Targets TNKS1/2 PARP1/2, TNKS1/2
TNKS1 IC50/pIC50 pIC50 7.1–8.2 IC50 13.5 nM
Selectivity High for TNKS1/2 Moderate (broader PARP inhibition)
Therapeutic Focus Wnt-driven cancers, fibrosis Broad anti-tumor activity

XAV939

XAV939 is a well-characterized TNKS1/2 inhibitor that stabilizes AXIN2 by blocking TNKS-mediated PARylation. However, proteomic studies reveal that XAV939 incompletely inhibits TNKS1/2, leaving residual activity sufficient for substrate degradation (e.g., BLZF1, SARDH) . In contrast, this compound’s higher pIC50 suggests more potent and sustained TNKS1/2 suppression, though direct comparative efficacy data are lacking in the evidence.

IWR-1-endo

IWR-1-endo, another TNKS1/2 inhibitor, shows strong tumor suppression in colorectal and breast cancers but weak single-agent activity in osteosarcoma . Structural differences (IWR-1’s carbazole scaffold vs. This compound’s quinazolinone core) may influence target engagement and cellular permeability. Notably, IWR-1’s efficacy varies by cancer type, whereas this compound demonstrates broader Wnt-pathway inhibition .

2-Phenylquinazolinones (e.g., Compound 42)

This class includes dual TNKS-kinase inhibitors. Compound 42 inhibits TNKS2 (IC50 = 1.1 µM), CDK9 (3.4 µM), and Akt (1.6 µM), leveraging a para-substituted C-ring for hydrophobic interactions with TNKS2’s Pro1034/Phe1035 residues . While this compound is selective, Compound 42’s kinase activity makes it a candidate for cancers requiring multi-pathway targeting (e.g., Wnt-driven tumors with kinase dysregulation) .

Pyrimidinone Nicotinamide Mimetics (e.g., Compound 9)

Compound 9 inhibits TNKS1/2 with moderate selectivity over PARP1/2 (IC50 = ~10–100 nM) and exhibits favorable pharmacokinetics (59% rat bioavailability) . However, its short half-life and low volume of distribution limit therapeutic utility compared to this compound, whose stability and distribution are unspecified in the evidence .

Key Structural and Functional Differentiators

  • Scaffold Diversity: this compound’s quinazolinone core contrasts with IWR-1’s carbazole and 2-phenylquinazolinones’ fused rings, impacting binding pocket interactions and off-target profiles .
  • Selectivity : this compound and XAV939 are TNKS-specific, whereas PARP1/2/TNKS1/2-IN-1 and Compound 42 inhibit kinases or PARPs, broadening applications but increasing toxicity risks .
  • Potency : this compound’s pIC50 (7.1–8.2) surpasses XAV939’s partial inhibition and Compound 9’s moderate activity, suggesting superior target engagement .

Biologische Aktivität

Tnks1/2-IN-1 is a potent inhibitor of tankyrases 1 and 2 (TNKS1/2), enzymes that play critical roles in various cellular processes, including the regulation of the WNT/β-catenin signaling pathway. This article explores the biological activity of this compound, its mechanisms of action, and its potential therapeutic applications, supported by relevant data tables and research findings.

Overview of Tankyrases

Tankyrases are poly(ADP-ribose) polymerases involved in post-translational modifications that regulate protein stability and turnover. They achieve this by poly-ADP-ribosylating target proteins, which marks them for degradation via the ubiquitin-proteasome system. Key targets include AXIN proteins, which are crucial in the WNT/β-catenin signaling pathway. The dysregulation of this pathway is implicated in various cancers, making TNKS1/2 attractive targets for therapeutic intervention .

Inhibition of WNT/β-Catenin Signaling:
this compound inhibits TNKS1/2, leading to the stabilization of AXIN proteins. This stabilization prevents the degradation of β-catenin, a transcription factor that promotes cell proliferation and survival when activated. By inhibiting TNKS activity, this compound effectively reduces β-catenin signaling, which is beneficial in cancer treatment .

Impact on Tumor Cells:
Research indicates that this compound can significantly reduce cell viability and promote apoptosis in various cancer cell lines, including colorectal and breast cancer cells. For instance, in studies involving HCC (hepatocellular carcinoma) cell lines, knockdown of TNKS resulted in decreased nuclear β-catenin levels and reduced cell proliferation .

Table 1: Effects of this compound on Cancer Cell Lines

Cell LineTreatmentOutcome
SW480 (Colorectal)This compoundReduced β-catenin levels; decreased proliferation
U251 (Astrocytoma)This compoundIncreased apoptosis; decreased invasion
HepG2 (HCC)This compoundSignificant reduction in cell growth

Case Study: Impact on Amyotrophic Lateral Sclerosis (ALS)

In a groundbreaking study, it was demonstrated that Tnks1/2 interacts with TDP-43, a protein associated with ALS. Inhibition of TNKS led to reduced neurotoxicity associated with TDP-43 accumulation in neurons. This finding suggests that targeting TNKS could provide a novel therapeutic approach for neurodegenerative diseases .

Therapeutic Potential

The inhibition of TNKS has been shown to have potential benefits beyond oncology. For example, recent studies indicate that tankyrase inhibitors can ameliorate lipid disorders by enhancing oxidative metabolism in models of obesity and diabetes. This highlights the compound's versatility as a therapeutic agent across different disease contexts .

Q & A

Q. What is the mechanistic basis of TNKS1/2-IN-1’s inhibitory activity against tankyrases, and how does this relate to its therapeutic potential in cancer?

this compound selectively inhibits TNKS1/2 with pIC50 values of 7.1–8.2, disrupting Wnt/β-catenin signaling, a pathway critical in tumorigenesis. Its dual inhibition of PARP-1/2 (IC50: PARP-1 = 0.25 nM, PARP-2 = 1.2 nM) further enhances apoptosis in hyperproliferative cells . Researchers should validate target engagement using enzymatic assays (e.g., ADP-ribosylation for PARP) and Western blotting for β-catenin stabilization.

Q. What are the recommended in vitro concentrations and cell lines for studying this compound’s efficacy?

Typical doses range from 0.1–10 µM, depending on cell type and assay duration. For Wnt-driven models (e.g., HCT116 colorectal cancer cells), start with 1 µM and monitor β-catenin levels via immunofluorescence. Include controls with XAV939 (a canonical TNKS inhibitor) for comparative analysis .

Q. How can researchers address contradictory efficacy data across studies using this compound in fibrosis models?

Discrepancies may arise from differences in fibroblast activation states or off-target effects. Standardize assays by pre-treating cells with TGF-β to induce fibrotic phenotypes and use RNAi to confirm TNKS1/2 dependency. Cross-validate findings with in vivo models (e.g., bleomycin-induced lung fibrosis) to ensure translational relevance .

Advanced Methodological Questions

Q. What experimental designs are optimal for investigating this compound’s synergy with other targeted therapies?

Use combinatorial dose-response matrices (e.g., this compound + MEK inhibitors) and calculate synergy scores via the Chou-Talalay method. Monitor downstream markers like c-MYC (Wnt pathway) and p-ERK (MAPK pathway). Include single-agent controls and assess apoptosis via Annexin V/PI staining .

Q. How can researchers distinguish this compound’s on-target effects from PARP-1/2 inhibition in complex biological systems?

Employ isoform-specific knockdown (siRNA/shRNA) or CRISPR-Cas9 knockout models for TNKS1/2 and PARP-1/2. Compare IC50 shifts in viability assays and profile poly(ADP-ribose) polymer (PAR) formation to quantify PARP inhibition .

Q. What strategies mitigate this compound’s pharmacokinetic limitations in in vivo studies?

Formulate the compound using solubilizing agents (e.g., PEG-400) and administer via intraperitoneal injection to improve bioavailability. Monitor plasma stability via LC-MS and adjust dosing schedules based on half-life data .

Data Analysis & Validation

Q. How should researchers interpret conflicting IC50 values for this compound across enzymatic versus cell-based assays?

Enzymatic assays (e.g., recombinant TNKS1/2) often yield lower IC50s due to absence of cellular uptake barriers. Normalize cell-based data to intracellular drug concentrations measured via mass spectrometry. Account for ATP competition in kinase-focused panels .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on apoptosis?

Use nonlinear regression (e.g., log(inhibitor) vs. response in Prism) to calculate EC50. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and confidence intervals to contextualize biological significance .

Experimental Reproducibility

Q. How can researchers ensure reproducibility when using this compound in in vivo tumor models?

Standardize animal strains (e.g., BALB/c nude mice for xenografts) and tumor implantation protocols. Validate compound purity (>95% via HPLC) and batch consistency. Share raw data (e.g., tumor volumes, Western blot quantifications) in supplemental materials .

Q. What controls are essential for confirming this compound’s specificity in transcriptomic or proteomic studies?

Include vehicle controls, pan-PARP inhibitors (e.g., Olaparib), and TNKS1/2-specific inhibitors (e.g., G007-LK). Use pathway enrichment analysis (GSEA) to identify Wnt/β-catenin-specific gene signatures and exclude PARP-related off-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.